N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound with a molecular formula of C16H19N5OS . This compound is notable for its unique structure, which includes an imidazo[2,1-b]thiazole core, a phenyl group, and a hydrazide moiety.
Preparation Methods
The synthesis of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack reaction . This reaction involves the addition of POCl3 to a stirred solution of DMF in CHCl3 at low temperatures (0–5°C). The resulting aldehydes are then reacted with N,N-dimethylglycine and hydrazine to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with cellular targets. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation . Molecular docking studies have also revealed interactions with DNA and caspase-3, suggesting that these compounds can interfere with critical cellular pathways involved in cancer cell survival .
Comparison with Similar Compounds
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can be compared with other imidazo[2,1-b]thiazole-based compounds. Similar compounds include:
Imidazo[2,1-b]thiazole-based chalcones: These compounds also exhibit significant anticancer activity and share a similar core structure.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-5-yl)methylene)hydrazides: These compounds have been studied for their cytotoxic activity and share structural similarities. The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
102410-36-6 |
---|---|
Molecular Formula |
C16H19N5OS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)/b17-10+ |
InChI Key |
DCMAFNISAJAXIE-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.